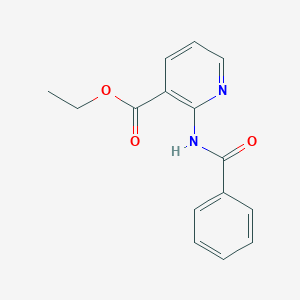
ethyl 2-(benzoylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(benzoylamino)nicotinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzamido group attached to the pyridine ring, along with an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzoylamino)nicotinate typically involves the reaction of 2-aminopyridine with benzoyl chloride to form the benzamido intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: ethyl 2-(benzoylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ethyl 2-(benzoylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural similarity to biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-benzamidopyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Ethyl 2-benzamidopyridine-5-carboxylate: Another isomer with the carboxylate group at the 5-position.
Ethyl 2-benzamidopyridine-6-carboxylate: Isomer with the carboxylate group at the 6-position.
Uniqueness: ethyl 2-(benzoylamino)nicotinate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the carboxylate group can affect the compound’s ability to form specific interactions, making it a valuable tool in medicinal chemistry and drug design.
Properties
CAS No. |
41803-50-3 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 2-benzamidopyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)12-9-6-10-16-13(12)17-14(18)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,16,17,18) |
InChI Key |
SJRCBWAFYROSPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
41803-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















